Excavatin M

Descripción general

Descripción

Excavatin M is a new class of compounds that has been developed to increase the efficiency of laboratory experiments. It is a novel compound that has the potential to revolutionize the way scientists approach their experiments.

Aplicaciones Científicas De Investigación

Exascale Computing Systems : These systems are crucial in scientific domains such as energy, biotechnology, nanotechnology, and materials science. They enable sophisticated simulations and data analysis, supporting research in these fields (R. Lucas et al., 2014).

Biomedical Applications : Excavatin A, a new pyrano coumarin, shows potential for antidiabetes activity due to its dual inhibition against α-glucosidase and free radicals (T. M. Thant et al., 2019).

Neuroprotection : Exendin-4, related to excavatins, demonstrates neuroprotective efficacy in young healthy and aged diabetic/obese mice after stroke, promoting microglial M2 polarization (V. Darsalia et al., 2014).

Cytotoxic Activities : Excavatine A, another related compound, exhibits cytotoxic activities against specific cell lines, indicating its potential in cancer research (W. Peng et al., 2013).

Automation in Engineering : Research on robotic excavators, which automate the truck loading task, demonstrates how excavatin-related technology can enhance efficiency in construction and mining industries (A. Stentz et al., 1998).

Nanocarrier and Diagnostic Applications : Exosomes, which can be derived from excavatin-related processes, serve as potential non-invasive diagnostic biomarkers and therapeutic nanocarriers, carrying proteins, lipids, and genetic materials (Y. Zhang et al., 2019).

Chemical Synthesis : The synthesis of excavatine-A and its derivatives has been described, highlighting the compound's relevance in chemical research and pharmaceutical development (Christian Brütting et al., 2017).

Diabetes and Neurological Disorders : Exendin-4 treatment shows potential in improving glycemic control and ameliorating pathologies in the brain and pancreas, suggesting its utility in treating conditions like Huntington's disease (B. Martin et al., 2009).

Marine Biology : Studies on compounds like briaexcavatins, isolated from marine organisms, indicate the potential of excavatin-related compounds in marine biology and pharmacology (P. Sung et al., 2008).

Análisis Bioquímico

Biochemical Properties

Excavatin M plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate certain signaling pathways that lead to the upregulation of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and thereby modulating the biochemical pathways they regulate . This inhibition can lead to a cascade of molecular events, ultimately resulting in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antioxidant effects, although the extent of these effects may diminish with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as antioxidant activity and modulation of cell signaling pathways . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It has been shown to influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For instance, this compound can enhance the activity of enzymes involved in the antioxidant defense system, leading to increased production of antioxidant metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . This compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular targets to exert its effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can modulate mitochondrial function and enhance the cell’s antioxidant capacity.

Propiedades

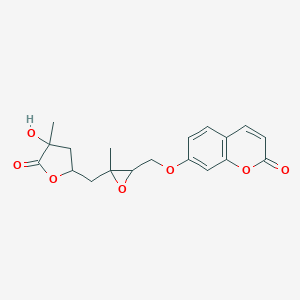

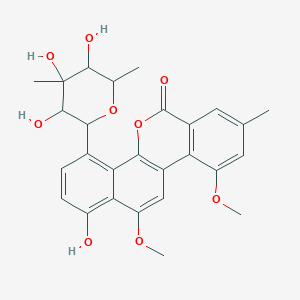

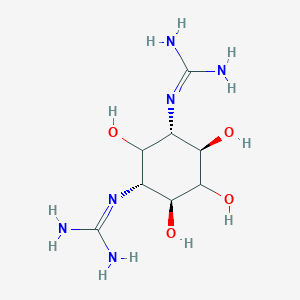

IUPAC Name |

7-[[3-[(4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl]-3-methyloxiran-2-yl]methoxy]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O7/c1-18(22)8-13(24-17(18)21)9-19(2)15(26-19)10-23-12-5-3-11-4-6-16(20)25-14(11)7-12/h3-7,13,15,22H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYAEKVHXDURJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC1=O)CC2(C(O2)COC3=CC4=C(C=C3)C=CC(=O)O4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)